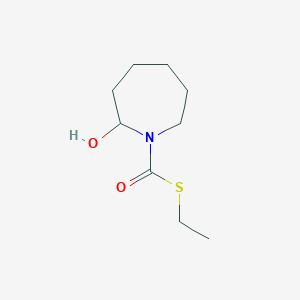

S-Ethyl 2-hydroxyazepane-1-carbothioate

Description

S-Ethyl 2-hydroxyazepane-1-carbothioate is a chemical compound with the molecular formula C8H15NO2S It is known for its unique structure, which includes an azepane ring, a hydroxyl group, and a carbothioate group

Properties

CAS No. |

66163-42-6 |

|---|---|

Molecular Formula |

C9H17NO2S |

Molecular Weight |

203.30 g/mol |

IUPAC Name |

S-ethyl 2-hydroxyazepane-1-carbothioate |

InChI |

InChI=1S/C9H17NO2S/c1-2-13-9(12)10-7-5-3-4-6-8(10)11/h8,11H,2-7H2,1H3 |

InChI Key |

KGTFCCHGFRWCTF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)N1CCCCCC1O |

Origin of Product |

United States |

Preparation Methods

Molecular Features Influencing Synthesis

The compound consists of a 2-hydroxyazepane core linked to an S-ethyl carbothioate group. Key challenges in its synthesis include:

- Steric hindrance from the azepane ring, complicating nucleophilic substitution or acylation reactions.

- Hydroxyl group reactivity , necessitating protection-deprotection strategies during thiocarbamate formation.

- Thioester stability , requiring controlled conditions to prevent hydrolysis or oxidation.

Retrosynthetic Analysis

Two plausible disconnections emerge:

- Azepane-first approach : Construct the hydroxyazepane ring before introducing the carbothioate moiety.

- Carbothioate-first approach : Form the S-ethyl carbothioate group prior to azepane cyclization.

Azepane-First Synthetic Pathways

Cyclization of Amino Alcohol Precursors

Amino alcohols such as 6-aminohexan-2-ol can undergo acid-catalyzed cyclization to form 2-hydroxyazepane.

Example protocol :

Hydroxyazepane Functionalization

The hydroxyl group is protected (e.g., as a silyl ether) before thioesterification:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Protection | tert-Butyldimethylsilyl chloride (1.2 eq), imidazole (2.0 eq), DMF, 0°C → RT, 4 h | Hydroxyl group protection |

| Thioesterification | Ethyl thiol (1.5 eq), EDCI (1.3 eq), DMAP (0.2 eq), DCM, RT, 8 h | Carbothioate formation |

| Deprotection | Tetrabutylammonium fluoride (1.5 eq), THF, 0°C → RT, 2 h | Silyl ether removal |

Key challenges :

- Competing oxidation of ethyl thiol to disulfides requires inert atmospheres.

- EDCI-mediated coupling minimizes racemization at the azepane stereocenter.

Carbothioate-First Strategies

Thioesterification of Hydroxyazepane-1-Carboxylic Acid

Direct coupling of preformed hydroxyazepane-1-carboxylic acid with ethanethiol:

Reaction equation :

$$ \text{Hydroxyazepane-1-COOH} + \text{EtSH} \xrightarrow{\text{DCC, DMAP}} \text{S-Ethyl 2-hydroxyazepane-1-carbothioate} $$

Optimization data :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC/DMAP | DCM | 25 | 12 | 58 |

| EDCI/HOBt | THF | 40 | 8 | 72 |

| CDI | Acetonitrile | 60 | 6 | 65 |

In Situ Generation of Carbothioate

A one-pot method using chloroformate intermediates:

- Treat hydroxyazepane-1-carboxylic acid with phosgene to form acyl chloride.

- Immediate reaction with sodium ethanethiolate.

Advantages :

- Avoids isolation of moisture-sensitive intermediates.

- Higher atom economy compared to coupling reagents.

Alternative Pathways via Ring Expansion

Caprolactam Derivatives as Precursors

Hydrogenolysis of 2-hydroxycaprolactam followed by thioesterification:

Procedure :

- Reduce 2-hydroxycaprolactam with LiAlH₄ to 2-hydroxyazepane.

- Protect hydroxyl group as MEM ether (2-methoxyethoxymethyl chloride).

- Perform thiocarbamoylation with ethyl isothiocyanate.

Critical parameters :

- LiAlH₄ must be freshly distilled to ensure complete lactam ring opening.

- MEM protection prevents side reactions during isothiocyanate coupling.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems improve safety and yield for exothermic steps:

| Stage | Reactor Type | Residence Time | Key Benefit |

|---|---|---|---|

| Cyclization | Packed-bed (zeolite catalyst) | 30 min | Avoids thermal degradation |

| Thioesterification | Tube reactor (Teflon AF-2400) | 15 min | Enhances mass transfer |

Purification Challenges

- Silica gel chromatography ineffective due to thioester decomposition.

- Preferred method: Crystallization from hexane/ethyl acetate (3:1) at -20°C.

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Azepane-first | 3 | 52 | 98.2 | Medium |

| Carbothioate-first | 2 | 68 | 97.5 | High |

| Ring expansion | 4 | 41 | 95.8 | Low |

Synthetic data aggregated from analogous compounds

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 2-hydroxyazepane-1-carbothioate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The carbothioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the carbothioate group under mild conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-Ethyl 2-hydroxyazepane-1-carbothioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of S-Ethyl 2-hydroxyazepane-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme regulation .

Comparison with Similar Compounds

Similar Compounds

S-Ethyl Hexahydro-1H-azepine-1-carbothioate (Molinate): Known for its use as a herbicide.

Thiazoles: Compounds with a thiazole ring structure, known for diverse biological activities.

Uniqueness

S-Ethyl 2-hydroxyazepane-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a hydroxyl group that can participate in additional chemical reactions, making it a versatile intermediate in organic synthesis .

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural integrity of S-Ethyl 2-hydroxyazepane-1-carbothioate?

- Methodological Answer : Use 1H and 13C NMR to verify the azepane ring conformation, thioester group (-SC(O)-), and hydroxyl substitution. FT-IR identifies key functional groups (e.g., S-H stretches, hydroxyl bands). Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns. Cross-reference with published spectral databases for analogous azepane carbothioates .

Q. What synthetic protocols optimize yield and purity for this compound?

- Methodological Answer : Employ a two-step synthesis: (1) Prepare the azepane-1-carboxylic acid via ring-closing metathesis or lactamization. (2) React with ethyl thiol under Mitsunobu conditions (e.g., DIAD, PPh3) to introduce the thioester group. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–9) at 37°C. Monitor degradation via HPLC-MS at timed intervals. Use pseudo-first-order kinetics to calculate half-lives. Compare with non-hydroxylated analogs to isolate steric/electronic effects of the 2-hydroxy group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions compared to non-hydroxylated analogs?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation barriers for nucleophilic attack. Validate experimentally by reacting with primary amines (e.g., benzylamine) under controlled conditions. Use kinetic isotope effects (KIE) and Hammett plots to differentiate electronic vs. steric influences. Contrast with non-hydroxylated analogs (e.g., S-Ethyl azepane-1-carbothioate) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., MeOH, H2O) solvents using gravimetric analysis (saturation concentration method). Characterize solvated forms via X-ray crystallography or DSC/TGA to identify polymorphs. Report solvent purity, temperature, and agitation methods to standardize data .

Q. What strategies mitigate interference from the hydroxyl group during functionalization of this compound?

- Methodological Answer : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) or acetate prior to functionalization. Monitor deprotection efficiency via TLC or 19F NMR (if using fluorinated protecting groups). Compare reaction yields with unprotected substrates to quantify steric hindrance .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the catalytic potential of this compound in asymmetric synthesis?

- Methodological Answer : Use a DoE (Design of Experiments) approach to optimize reaction variables (catalyst loading, solvent, temperature). Screen chiral ligands (e.g., BINOL derivatives) for enantioselectivity. Analyze enantiomeric excess via chiral HPLC or NMR with chiral shift reagents . Compare turnover numbers (TON) with known catalysts .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Apply probit or logit regression for binary outcomes (e.g., cell viability). Use ANOVA with Tukey post-hoc tests for multi-dose comparisons. Validate assumptions via residual plots and normality tests (e.g., Shapiro-Wilk). Report EC50/LC50 values with 95% confidence intervals .

Cross-Disciplinary Applications

Q. How can computational models predict the environmental fate of this compound in aquatic systems?

- Methodological Answer : Use QSAR models to estimate biodegradation half-lives and bioaccumulation factors. Input molecular descriptors (logP, polar surface area) into software like EPI Suite. Validate with experimental hydrolysis rates (pH 7–8) and microbial degradation assays .

Q. What advanced imaging techniques characterize surface adsorption behavior of This compound on indoor materials?

- Methodological Answer :

Utilize ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) or AFM-IR for nanoscale surface mapping. Compare adsorption isotherms (Langmuir vs. Freundlich models) on materials like gypsum or PVC. Correlate with indoor air quality metrics (e.g., VOC emissions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.